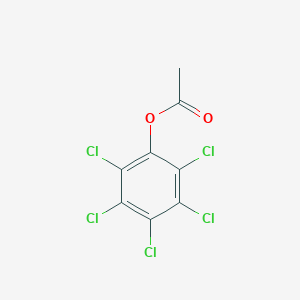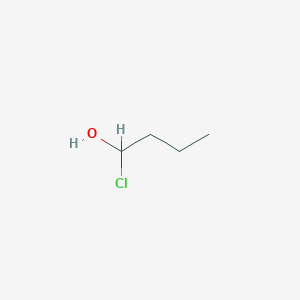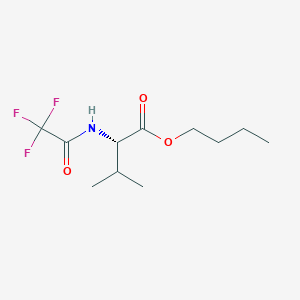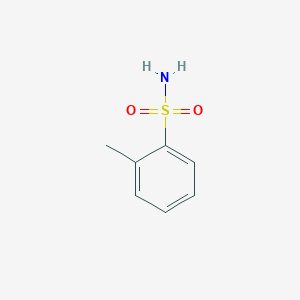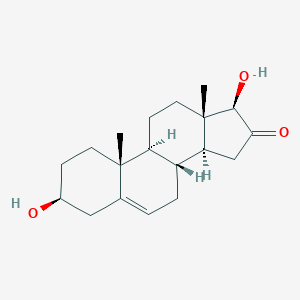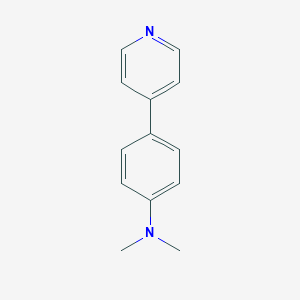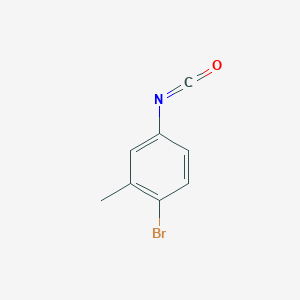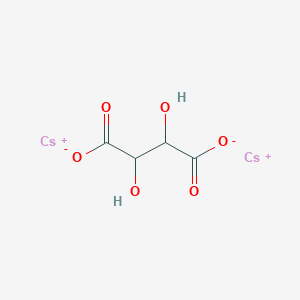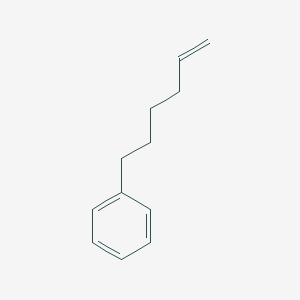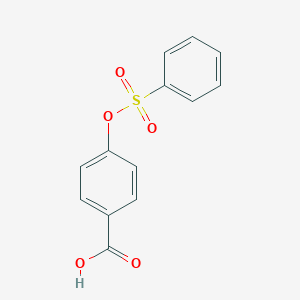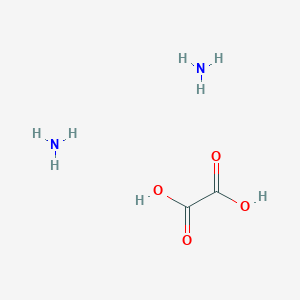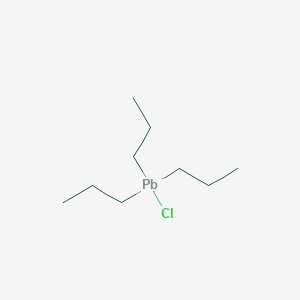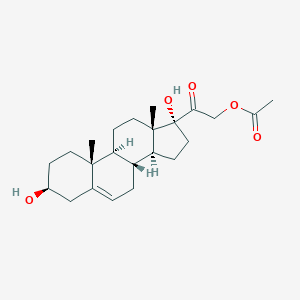
3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate, also known as cortisone acetate, is a synthetic glucocorticoid hormone that is widely used in scientific research. It is a potent anti-inflammatory and immunosuppressive agent that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate is mediated through its binding to the glucocorticoid receptor. Upon binding, the receptor undergoes a conformational change that allows it to translocate to the nucleus and regulate gene expression. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines, leading to the overall anti-inflammatory and immunosuppressive effects of the hormone.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate are diverse and include the suppression of inflammation, the regulation of metabolism, and the modulation of stress responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha), while upregulating the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). It also plays a role in the regulation of glucose metabolism, promoting gluconeogenesis and glycogen storage. In addition, it has been shown to modulate stress responses by regulating the hypothalamic-pituitary-adrenal (HPA) axis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate in lab experiments include its potent anti-inflammatory and immunosuppressive effects, as well as its ability to regulate glucose metabolism and stress responses. However, its use is limited by its potential side effects, including the suppression of the immune system and the development of adrenal insufficiency.
Zukünftige Richtungen
For the study of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate include the exploration of its effects on various physiological and biochemical processes, as well as the development of new synthetic derivatives with improved efficacy and safety profiles. In addition, further research is needed to better understand the molecular mechanisms underlying its effects, as well as its potential therapeutic applications in various disease states.
Conclusion
In conclusion, 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate is a synthetic glucocorticoid hormone that is widely used in scientific research. Its potent anti-inflammatory and immunosuppressive effects, as well as its regulation of glucose metabolism and stress responses, make it an important tool for studying various physiological and biochemical processes. However, its use is limited by its potential side effects, and further research is needed to better understand its molecular mechanisms and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate involves the conversion of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate into its acetate derivative. This is typically achieved through the reaction of 3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate is widely used in scientific research as a tool to study the effects of glucocorticoid hormones on various physiological and biochemical processes. It is commonly used to induce a state of immunosuppression in animal models, as well as to study the effects of glucocorticoids on inflammation, metabolism, and stress responses.
Eigenschaften
CAS-Nummer |
1474-10-8 |
|---|---|
Produktname |
3-beta,17-alpha,21-Trihydroxypregn-5-en-20-one 21-acetate |
Molekularformel |
C23H34O5 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[2-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h4,16-19,25,27H,5-13H2,1-3H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
PIGIYBRGSJKHQI-ZGIWMXSJSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Andere CAS-Nummern |
1474-10-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



